molecular formula C6H7ClN2 B2746491 2-Chlorobenzene-1,3-diamine CAS No. 6400-14-2

2-Chlorobenzene-1,3-diamine

Cat. No.: B2746491
CAS No.: 6400-14-2
M. Wt: 142.59
InChI Key: LKGQTURGJNTDLR-UHFFFAOYSA-N
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Description

2-Chlorobenzene-1,3-diamine, also known as 2-chloro-1,3-benzenediamine, is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a chlorine atom is attached to the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzene-1,3-diamine typically involves the reduction of 2-chloro-1,3-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the use of iron powder and hydrochloric acid to reduce the nitro groups to amino groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale reduction processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Scientific Research Applications

Industrial Applications

The applications of 2-Chlorobenzene-1,3-diamine can be categorized into several key areas:

Dyes and Pigments

This compound is widely used in the production of azo dyes. These dyes are characterized by their vibrant colors and are utilized in textiles, leather, and food industries. The compound acts as a coupling agent in the dyeing process, allowing for the formation of stable colorants.

ApplicationDescription
Azo DyesUsed as a coupling agent to produce vibrant colors in textiles and leather.
Food DyesEmployed in food coloring processes due to its stability and safety profile.

Polymer Production

This diamine serves as a precursor in synthesizing various polymers, including aramid fibers and epoxy resins. These materials are known for their strength and thermal stability, making them suitable for engineering applications.

Polymer TypeCharacteristics
Aramid FibersHigh strength-to-weight ratio; used in bulletproof vests and aerospace applications.
Epoxy ResinsExcellent adhesion and chemical resistance; utilized in coatings and adhesives.

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is used as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to form various derivatives allows for the development of new drugs with specific therapeutic effects.

ApplicationExample Compounds
Anticancer AgentsVarious derivatives show potential anticancer activity.
Antimicrobial AgentsUsed in compounds exhibiting antibacterial properties.

Toxicological Considerations

While this compound has valuable applications, it is essential to consider its toxicological profile:

  • Skin Sensitization : The compound is known to cause skin sensitization and allergic reactions upon exposure.
  • Regulatory Status : Due to safety concerns, its use in cosmetic products has been restricted or prohibited in several jurisdictions.

Case Study 1: Use in Hair Dyes

A comprehensive study examined the safety of this compound in oxidative hair dye formulations. The findings indicated that while effective as a colorant at concentrations up to 4.6%, there were significant concerns regarding skin sensitization and allergic reactions among users . This led to regulatory bodies recommending restrictions on its use in cosmetic products.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of derivatives synthesized from this compound demonstrated promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective bactericidal activity comparable to established antibiotics . This highlights its potential role in developing new antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino and chlorine groups, which influences its reactivity and applications. The 1,3-diamine configuration allows for distinct interactions and reactions compared to other isomers .

Biological Activity

2-Chlorobenzene-1,3-diamine, also known as 2-chloro-1,3-phenylenediamine, is an aromatic diamine characterized by a benzene ring with two amino groups and a chlorine substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈ClN₂. The compound features:

  • Amino Groups : Two -NH₂ groups that can participate in various biochemical reactions.
  • Chlorine Substituent : The presence of chlorine can modulate the compound's reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities that are significant for its application in pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound can possess antimicrobial properties. A study on halogenated antimicrobial agents highlighted the role of chlorine in enhancing the activity against drug-resistant bacteria . The presence of the chlorine atom may improve the compound's ability to penetrate bacterial membranes or interact with microbial targets.

Cytotoxicity and Genotoxicity

Studies have shown that aromatic amines can exhibit cytotoxic effects. For instance, this compound has been evaluated for its genotoxic potential using various assays. In vitro studies demonstrated that it could induce DNA damage in certain cell lines, suggesting a need for caution in its use .

Table 1: Summary of Genotoxicity Studies

Study TypeResultReference
Ames TestPositive for mutagenicity
Comet AssayInduced DNA strand breaks
Micronucleus AssayIncreased micronuclei frequency

Skin Sensitization

The sensitization potential of this compound was evaluated through patch tests in animal models. Results indicated that the compound could act as a strong skin sensitizer, leading to allergic reactions upon dermal exposure .

Table 2: Skin Sensitization Study Results

Test SubstanceConcentrationReaction Rate (%)
This compound3%60%Strong sensitizer

Case Study 1: Use in Hair Dyes

This compound is commonly used in oxidative hair dye formulations. A safety assessment concluded that at concentrations up to 4.6%, it does not exhibit significant irritation but poses risks for sensitization .

Case Study 2: Potential Therapeutic Applications

Research into the therapeutic applications of aromatic diamines has explored their use as intermediates in drug synthesis. For example, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to interact with cellular pathways involved in proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chlorobenzene-1,3-diamine?

  • Methodology : The compound can be synthesized via reduction or substitution reactions. For example, catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) can reduce nitro groups in precursor molecules like 2-chloro-4-nitrobenzene-1,3-diamine to yield the diamine . Substitution reactions may involve nucleophiles (e.g., amines or thiols) reacting with halogenated intermediates under basic conditions (e.g., sodium hydroxide). Reaction optimization should include monitoring by TLC and HPLC to confirm purity and intermediate formation.

Q. How can researchers characterize the structural purity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton and carbon environments, ensuring absence of impurities.
  • X-ray Crystallography : For definitive structural validation, crystallize the compound and refine using software like SHELXL, which is robust for small-molecule refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Q. What safety considerations are critical when handling this compound?

  • Methodology : Follow laboratory safety protocols for aromatic diamines:

  • Use fume hoods to avoid inhalation of dust or vapors.
  • Wear PPE (gloves, lab coat, safety goggles) due to potential skin/eye irritation.
  • Store in airtight containers away from oxidizers, as aromatic amines may degrade or react under prolonged exposure to air or light .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative analysis?

  • Methodology : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from isomerism or impurities. Strategies include:

  • Phase Annealing : Use SHELXS/SHELXD for crystallographic phase determination to resolve ambiguities in electron density maps .
  • Multi-Technique Cross-Validation : Compare FTIR, Raman, and 19^{19}F NMR (if fluorinated derivatives exist) to confirm functional groups .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.

Q. What strategies optimize selective substitution reactions in this compound?

  • Methodology : The chloro group is typically more reactive than amino groups. To achieve regioselectivity:

  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for SNAr reactions.
  • Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.
  • Protecting Groups : Temporarily protect amino groups with Boc or Fmoc to direct substitution at the chloro position .

Q. How can this compound be applied in enzyme interaction studies?

  • Methodology : Use the compound as a probe for enzyme activity:

  • Derivatization : React with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to form fluorescent or UV-active derivatives for HPLC-based assays .
  • Kinetic Assays : Monitor enzyme inhibition via spectrophotometry by tracking changes in substrate conversion rates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with target enzymes, adjusting buffer conditions (pH, ionic strength) to mimic physiological environments .

Q. What are the challenges in synthesizing chiral derivatives of this compound?

  • Methodology : Chirality introduces complexity in synthesis and analysis:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselectivity during hydrogenation .
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assess optical purity.
  • Circular Dichroism (CD) : Verify chiral centers by comparing experimental CD spectra with simulated data.

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze conflicting bioactivity data in derivatives?

  • Methodology :

  • Dose-Response Curves : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance; use software like GraphPad Prism for EC50_{50}/IC50_{50} calculations.
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity trends using multivariate regression .

Q. What computational tools are effective for predicting reaction pathways in this compound chemistry?

  • Methodology :

  • DFT Simulations : Gaussian or ORCA to model transition states and predict regioselectivity in substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using GROMACS or NAMD.
  • Cheminformatics : Tools like RDKit or ChemAxon to generate reaction libraries and optimize synthetic routes.

Properties

IUPAC Name

2-chlorobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQTURGJNTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1 ml. of concentrated hydrochloric acid in 5 ml. of 5% ethanol is slowly added to a refluxing mixture of 10.1 g. of 1-chloro-2,6-dinitrobenzene, electrolytically reduced iron and 20 ml. of 50% ethanol. The mixture is heated at reflux for 2 hours. The mixture is allowed to cool slightly and the pH is adjusted to 8 with sodium hydroxide solution. The iron products are removed by filtration. The solvent is removed from the filtrate to leave a solid which is dissolved in water and extracted with methylene chloride. Removal of the solvents leaves an oily solid which upon recrystallization of from Skellysolve B gives off-white crystals of 2-chloro-1,3-diaminobenzene having a melting point of 82°-83.5° C.
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